molecular formula C13H10S B094154 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene CAS No. 16714-43-5

2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene

Cat. No. B094154
CAS RN: 16714-43-5
M. Wt: 198.29 g/mol
InChI Key: IYPUSHHAQOAKMQ-HWKANZROSA-N
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Description

2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene is a chemical compound that belongs to the family of thiophene derivatives. This compound has shown great potential in various scientific research applications, including its use as a building block for the synthesis of organic semiconductors and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound may have potential therapeutic effects for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene in scientific research is its relatively simple synthesis method. However, one of the limitations of this compound is its low solubility in common organic solvents, which can make it difficult to work with in the laboratory.

Future Directions

There are several potential future directions for research on 2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene. One possible direction is to further investigate its potential therapeutic effects for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its potential use in the development of organic semiconductors for electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Scientific Research Applications

2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene has been extensively studied for its potential use in various scientific research applications. This compound has been used as a building block for the synthesis of organic semiconductors, which have shown great potential in the development of electronic devices such as solar cells, LEDs, and transistors.

properties

CAS RN

16714-43-5

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

IUPAC Name

2-but-3-en-1-ynyl-5-[(E)-pent-3-en-1-ynyl]thiophene

InChI

InChI=1S/C13H10S/c1-3-5-7-9-13-11-10-12(14-13)8-6-4-2/h3-5,10-11H,2H2,1H3/b5-3+

InChI Key

IYPUSHHAQOAKMQ-HWKANZROSA-N

Isomeric SMILES

C/C=C/C#CC1=CC=C(S1)C#CC=C

SMILES

CC=CC#CC1=CC=C(S1)C#CC=C

Canonical SMILES

CC=CC#CC1=CC=C(S1)C#CC=C

synonyms

2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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